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Compound of Interest

Compound Name: 3-Chloro-5-methyiphenol

Cat. No.: B1582155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Chloro-5-
methylphenol (CAS No. 58291-77-3). Due to the limited availability of public, experimentally
verified spectra for this specific compound, this document focuses on predicted data, general
spectroscopic characteristics of substituted phenols, and comprehensive experimental
protocols for acquiring such data. This guide is intended to serve as a foundational resource for
researchers in analytical chemistry, organic synthesis, and drug development.

Spectroscopic Data Summary

While experimental tH NMR, 3C NMR, and IR data for 3-Chloro-5-methylphenol are not
readily available in public spectral databases, predicted mass spectrometry data provides
valuable insight into its molecular weight and fragmentation patterns. The following tables
summarize the available predicted data and provide a template for the expected experimental
data.

Table 1: Predicted Mass Spectrometry Data for 3-Chloro-5-methylphenol
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Adduct Predicted m/z
[M+H]* 143.02582
[M+Na]* 165.00776
[M-H]- 141.01126
[M+NHa]* 160.05236
[M+K]* 180.98170
[M+H-H20]* 125.01580
[M+HCOO]~ 187.01674
[M+CHsCOO]~ 201.03239
[M]* 142.01799
[M]- 142.01909

Data sourced from PubChem CID 14854.[1]

Table 2: 1H NMR Data for 3-Chloro-5-methylphenol

Chemical Shift ()
pPpm

Multiplicity Integration Assignment

Data not available

Table 3: 13C NMR Data for 3-Chloro-5-methylphenol

Chemical Shift (6) ppm Assignment

Data not available

Table 4: IR Spectroscopy Data for 3-Chloro-5-methylphenol
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Wavenumber (cm~?) Assignment of Vibrational Mode

Data not available

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for
substituted phenols like 3-Chloro-5-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the molecular structure of 3-Chloro-
5-methylphenol.

Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 3-Chloro-5-methylphenol in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds, or Acetone-de). The choice of solvent can
influence the chemical shift of the phenolic hydroxyl proton.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
o Transfer the solution to a 5 mm NMR tube.
e Instrumentation and Data Acquisition:

o Spectrometer: A high-resolution NMR spectrometer with a field strength of 300 MHz or
higher.

o 1H NMR:
= Acquire a one-dimensional *H NMR spectrum.
= Typical spectral width: -2 to 12 ppm.

= Number of scans: 16-64, depending on sample concentration.
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» Relaxation delay: 1-2 seconds.

o 13C NMR:

Acquire a one-dimensional proton-decoupled 3C NMR spectrum.

Typical spectral width: 0 to 200 ppm.

Number of scans: 1024 or more, as the 3C nucleus is less sensitive.

Relaxation delay: 2-5 seconds.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
o Phase correct the spectrum.
o Calibrate the chemical shift scale to the TMS signal at 0 ppm.

o Integrate the signals in the *H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-Chloro-5-methylphenol.
Methodology:
e Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press
it into a transparent pellet using a hydraulic press.

o Solid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal.

e Instrumentation and Data Acquisition:
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[e]

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

o

Acquire the spectrum in the mid-IR range (typically 4000 to 400 cm™1).

[¢]

Perform a background scan of the empty sample compartment or the clean ATR crystal.

[¢]

Scan the sample.

[e]

Number of scans: 16-32 for a good signal-to-noise ratio.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o Identify characteristic absorption bands corresponding to functional groups such as O-H
(hydroxyl), C-H (aromatic and methyl), C=C (aromatic ring), and C-CI (chloro) stretches.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Chloro-5-
methylphenol.

Methodology:
e Sample Preparation:

o Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to
a concentration of approximately 1 mg/mL.

e Instrumentation and Data Acquisition:

o Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Electron Impact (El).

o ESI-MS:

» Infuse the sample solution directly into the ESI source or introduce it via liquid
chromatography (LC).
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» Operate in both positive and negative ion modes to detect various adducts.
» Typical mass range: m/z 50-500.
o EI-MS:
» [ntroduce the sample via a direct insertion probe or a gas chromatograph (GC).
» The standard electron energy is 70 eV.

» Typical mass range: m/z 40-300.

o Data Analysis:

o Identify the molecular ion peak (M*" in EI, [M+H]* or [M-H]~ in ESI). The presence of
chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

o Analyze the fragmentation pattern to identify characteristic losses, which can help in
structural elucidation. For aromatic compounds, common fragmentations include the loss
of small neutral molecules.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Chloro-5-methylphenol.
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Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of 3-Chloro-5-methylphenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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